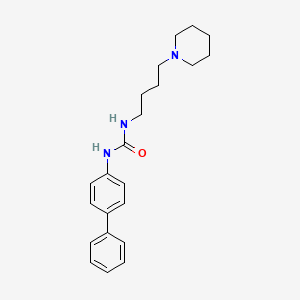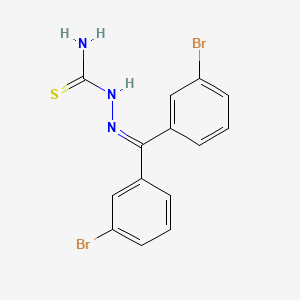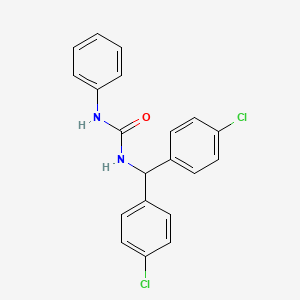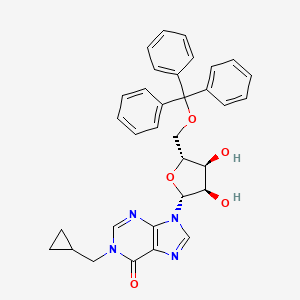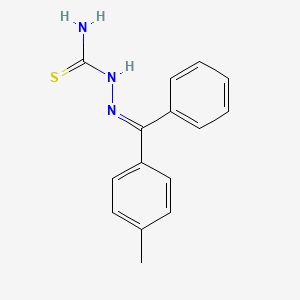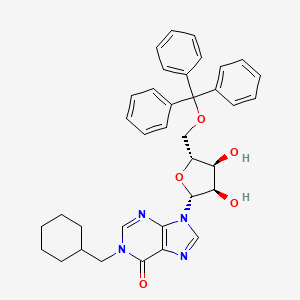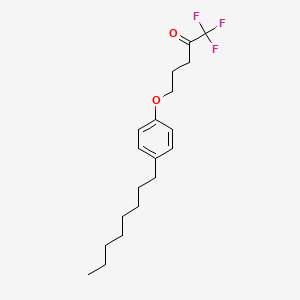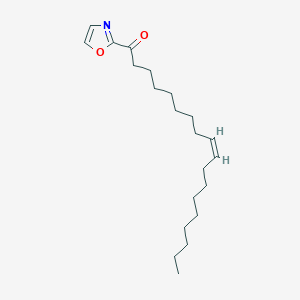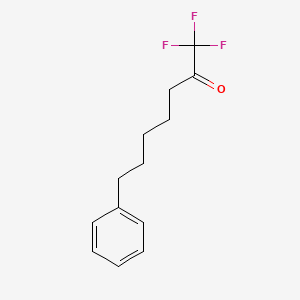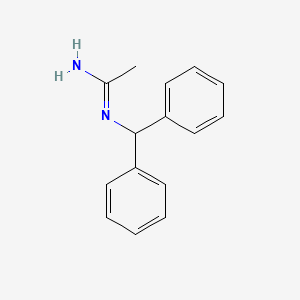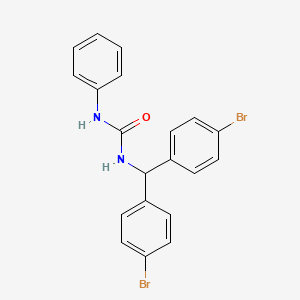
1,2-Bis(2,3,4-trifluorophenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンは、分子式C16H6F6O2を持つ有機化合物です。これは、フェニル基がトリフルオロメチル基で置換されたベンジルの誘導体です。
製法
合成経路と反応条件
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンの合成は、通常、2,3,4-トリフルオロベンズアルデヒドを適切な試薬と反応させて、目的のジオンを生成することによって行われます。 一般的な方法の1つは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するジオールを制御された条件下で酸化することです .
工業生産方法
この化合物の工業生産には、品質と収量の一貫性を確保するために、連続フローリアクターを使用した大規模酸化反応が含まれる場合があります。触媒と最適化された反応条件の使用は、プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidation of the corresponding diol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
反応の種類
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物はさらに酸化されて、カルボン酸またはその他の酸化された誘導体になる可能性があります。
還元: 還元反応は、ジオンを対応するジオールまたはその他の還元された形態に変換できます。
置換: トリフルオロメチル基は、求核剤との置換反応を起こし、さまざまな置換された誘導体の生成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。
置換: 適切な条件下で、アミン、チオール、ハロゲン化物などの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物には、カルボン酸、ジオール、およびさまざまな置換された誘導体が含まれます。これらは、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子の合成のための前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療的性質について研究されています。
科学的研究の応用
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素の活性部位に結合することで酵素阻害剤として機能し、基質の結合とそれに続く触媒活性を阻害します。 トリフルオロメチル基は、特定の標的に対する化合物の結合親和性と特異性を高めます .
類似化合物との比較
類似化合物
1,2-ビス(3,4-ジメトキシフェニル)エタン-1,2-ジオン: 構造は似ていますが、トリフルオロメチル基の代わりにジメトキシ基が含まれています。
1,2-ビス(4-ブロモフェニル)エタン-1,2-ジオン: フッ素原子の代わりに臭素原子を含んでいます。
1,2-ビス(4-(トリフルオロメチル)フェニル)エタン-1,2-ジオン: 構造は似ていますが、フェニル環上の異なる位置にトリフルオロメチル基が含まれています
独自性
1,2-ビス(2,3,4-トリフルオロフェニル)エタン-1,2-ジオンは、トリフルオロメチル基の特定の位置によってユニークです。これは、その化学反応性と生体標的との相互作用に大きな影響を与えます。このユニークな置換パターンは、他の類似化合物とは異なる独特の特性を付与します。
特性
分子式 |
C14H4F6O2 |
|---|---|
分子量 |
318.17 g/mol |
IUPAC名 |
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H4F6O2/c15-7-3-1-5(9(17)11(7)19)13(21)14(22)6-2-4-8(16)12(20)10(6)18/h1-4H |
InChIキー |
PWUSEBWVFQBDEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)C2=C(C(=C(C=C2)F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


